molecular formula C8H8N4OS B7509864 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one

1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one

Cat. No. B7509864
M. Wt: 208.24 g/mol
InChI Key: GBCYZQACROHKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one is a synthetic compound that has been the subject of scientific research in recent years. It is a tetrazole derivative that has shown promising results in various applications, including medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The mechanism of action of 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, as mentioned above. It may also have other mechanisms of action that have yet to be discovered.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one are complex and varied. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one in lab experiments include its stability, solubility, and ease of synthesis. However, its limitations include its toxicity and potential side effects.

Future Directions

There are many potential future directions for research on 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one. These include:
1. Further studies on its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
2. Studies on its potential use in the treatment of cancer, antimicrobial, and antifungal agents.
3. Studies on its potential use as an enzyme inhibitor in various biochemical pathways.
4. Studies on its potential use as a material for electronic and optoelectronic devices.
5. Studies on its potential use as a fluorescent probe for biological imaging.
In conclusion, 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one is a synthetic compound that has shown promising results in various fields of science. Its potential applications in medicinal chemistry, biochemistry, and material science make it an exciting area of research for future studies.

Synthesis Methods

The synthesis of 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one is a complex process that involves several steps. The most common method involves the reaction of 2-mercaptothiophene with propargyl bromide to form 2-propynylthiophene. This compound is then reacted with sodium azide to form the corresponding azide. The final step involves the reaction of the azide with copper(I) iodide to form the tetrazole derivative.

Scientific Research Applications

1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been shown to have anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In biochemistry, 1-Prop-2-enyl-4-thiophen-2-yltetrazol-5-one has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have beneficial effects in the treatment of Alzheimer's disease.

properties

IUPAC Name

1-prop-2-enyl-4-thiophen-2-yltetrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4OS/c1-2-5-11-8(13)12(10-9-11)7-4-3-6-14-7/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCYZQACROHKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)N(N=N1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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